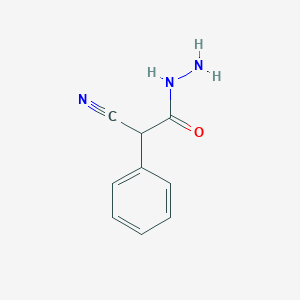

2-Cyano-2-phenylacetohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-cyano-2-phenylacetohydrazide |

InChI |

InChI=1S/C9H9N3O/c10-6-8(9(13)12-11)7-4-2-1-3-5-7/h1-5,8H,11H2,(H,12,13) |

InChI Key |

LHDVGWKCKMRSSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)NN |

Origin of Product |

United States |

Systematic Nomenclature and Chemical Classification

IUPAC Naming Conventions and Structural Elucidation of 2-Cyano-2-phenylacetohydrazide

The name "this compound" systematically describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The parent structure is acetohydrazide, which consists of an acetyl group (CH₃CO-) bonded to a hydrazine (B178648) moiety (-NHNH₂).

The locant "2-" in the name refers to the carbon atom adjacent to the carbonyl group (the α-carbon) of the acetohydrazide backbone. The name indicates two substituents are present on this carbon:

A cyano group (-C≡N)

A phenyl group (-C₆H₅)

Therefore, the structure is elucidated as a hydrazide of 2-cyano-2-phenylacetic acid. The core of the molecule is a two-carbon chain where one carbon is part of a carbonyl group, which is in turn bonded to a hydrazinyl group (-NHNH₂). The second carbon (the alpha-carbon) is attached to both a phenyl ring and a cyano group. While this specific isomer is well-defined by nomenclature, it is important to distinguish it from isomers such as 2-cyano-N'-phenylacetohydrazide, where the phenyl group is located on the terminal nitrogen of the hydrazide moiety. researchgate.netnih.gov The name for a related compound, 2-cyano-N',N'-dimethyl-2-phenylacetohydrazide, further confirms the IUPAC convention of numbering the alpha-carbon as position 2. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(C#N)C(=O)NN |

| InChI Key | IMKFJGPVRVADQE-UHFFFAOYSA-N |

Classification within Hydrazide and Cyanoacetic Acid Derivatives

This compound belongs to two principal classes of organic compounds based on its functional groups:

Hydrazides: Hydrazides are a class of organic compounds characterized by the presence of a hydrazine group attached to a carbonyl group (acyl group), forming an acylhydrazide or carbohydrazide. grafiati.com The general structure is R-CO-NHNH₂. This compound fits this classification perfectly, with the R-group being the 1-cyano-1-phenylethyl group. Hydrazides are derivatives of carboxylic acids where the hydroxyl (-OH) group is substituted by a hydrazinyl (-NHNH₂) group. ontosight.ai

Cyanoacetic Acid Derivatives: This compound is also a derivative of cyanoacetic acid (NCCH₂COOH). Cyanoacetic acid and its derivatives are recognized for the reactivity of the methylene (B1212753) group, which is activated by the adjacent cyano and carboxyl groups. tubitak.gov.tr In this compound, one hydrogen of the active methylene group in the parent cyanoacetic acid is replaced by a phenyl group, and the carboxylic acid function has been converted to a hydrazide. This structural feature makes it a highly functionalized synthon in organic synthesis. srce.hrgrafiati.com

Relationship to Phenylacetohydrazide and Cyanoacetohydrazide Structural Motifs

The structure of this compound can be understood as a hybrid of two simpler, yet significant, chemical motifs: phenylacetohydrazide and cyanoacetohydrazide.

Phenylacetohydrazide: Also known as phenylacetic hydrazide, this compound has the molecular formula C₈H₁₀N₂O. ontosight.ai Its structure consists of a phenyl group attached to an acetohydrazide core (C₆H₅CH₂CONHNH₂). ontosight.aitargetmol.com It is a derivative of phenylacetic acid. ontosight.ai

Cyanoacetohydrazide: Also known as cyanoacetic hydrazide, this compound (NCCH₂CONHNH₂) is a key intermediate in the synthesis of various pharmaceuticals. glpbio.comchemicalbook.com It is derived from cyanoacetic acid and possesses the reactive methylene group characteristic of cyanoacetyl compounds. sigmaaldrich.comchemeo.com

This compound incorporates the key features of both these molecules. It possesses the phenyl group on the alpha-carbon, similar to phenylacetohydrazide, and the cyano group on the same alpha-carbon, as seen in the backbone of cyanoacetohydrazide. This combination of an electron-withdrawing cyano group and a bulky phenyl group on the same carbon atom creates a chiral center and imparts unique reactivity to the molecule, making it a point of interest for further chemical transformations.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents on Alpha-Carbon |

|---|---|---|---|---|

| Cyanoacetohydrazide | C₃H₅N₃O | 99.09 sigmaaldrich.com | Acetohydrazide | Cyano (-CN) |

| Phenylacetohydrazide | C₈H₁₀N₂O | 150.18 ontosight.ai | Acetohydrazide | Phenyl (-C₆H₅) |

| This compound | C₉H₉N₃O | 175.19 | Acetohydrazide | Cyano (-CN) and Phenyl (-C₆H₅) |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-Cyano-2-phenylacetohydrazide

The direct synthesis of this compound is a focal point of research, exploring various conditions to enhance efficiency, yield, and purity. The primary route involves the reaction of a phenylhydrazine (B124118) precursor with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686).

The reaction between phenylhydrazine and ethyl cyanoacetate is a classic condensation reaction. The mechanism initiates with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate. This forms a tetrahedral intermediate.

Subsequently, the ethoxy group (-OEt) is eliminated as ethanol (B145695), a good leaving group, leading to the formation of the stable hydrazide bond. The reaction can sometimes lead to cyclized side products, such as pyrazolone (B3327878) derivatives, particularly under basic conditions or with prolonged heating. afinitica.com The formation of the desired acyclic hydrazide, β-cyanoacetyl-phenylhydrazine, is considered a key intermediate step before any potential intramolecular cyclization. afinitica.com

While specific high-pressure synthesis protocols for this compound are not extensively detailed in the available literature, high-pressure conditions are generally known to accelerate reactions with a negative activation volume, such as condensation and cycloaddition reactions. Applying high pressure could potentially increase the reaction rate and yield by favoring the formation of the more compact transition state leading to the product.

Modern synthetic chemistry emphasizes the development of environmentally benign methodologies. Solvent-free and catalyst-free approaches are at the forefront of this initiative. derpharmachemica.com Solvent-free reactions, often conducted by grinding the solid reactants together (mechanochemistry) or by heating a mixture of reactants in the absence of a solvent, can lead to higher yields, shorter reaction times, and a reduction in chemical waste. derpharmachemica.com

Catalyst-free approaches are also gaining traction. For instance, light-driven, catalyst-free cycloaddition reactions have been successfully developed, highlighting the potential for using physical stimuli like light to promote reactions without chemical catalysts. mdpi.com Similarly, the synthesis of pyran fused 2-acetoxy-NH-aziridines has been achieved at room temperature in the absence of any catalyst, demonstrating the feasibility of catalyst-free pathways for complex molecule synthesis. rsc.org These principles suggest that the synthesis of this compound could be optimized under similar solvent- and catalyst-free conditions, potentially by thermal means or photochemical activation.

The yield of hydrazide synthesis is highly dependent on reaction parameters such as temperature, solvent, and reaction time. Optimization studies for similar reactions, like pyrazole (B372694) synthesis, have explored a wide range of variables to maximize product formation and selectivity. nih.gov For the synthesis of this compound, a systematic optimization would involve screening various solvents, temperatures, and molar ratios of reactants.

The following table outlines typical parameters that are varied in the optimization of hydrazide synthesis.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | Ethanol | Toluene | Solvent-Free | Ethanol often facilitates dissolution and reaction, while solvent-free conditions can increase reaction speed and yield. |

| Temperature | Room Temp | 50°C | Reflux | Increasing temperature generally increases reaction rate but may also promote side-product formation. |

| Reactant Ratio (Hydrazine:Ester) | 1:1 | 1.2:1 | 1:1.2 | Using a slight excess of one reactant can drive the reaction to completion. |

| Catalyst | None | Acidic (e.g., AcOH) | Basic (e.g., Piperidine) | Catalysts can significantly alter reaction rates and product distribution, with basic catalysts sometimes favoring cyclization. researchgate.net |

For a related compound, 2-acetylhydrazono-2-phenylacetohydrazide, a yield of 87.3% was achieved in ethanol, demonstrating that high yields are attainable under optimized conditions. nih.gov

Synthetic Pathways Utilizing this compound as a Building Block

This compound is a valuable synthon due to its multiple reactive sites: the hydrazide moiety, the nitrile group, and the active methylene group. These features allow it to be a versatile precursor for the synthesis of a wide array of heterocyclic compounds. tubitak.gov.tr

Condensation reactions are a primary method for derivatizing this compound and related cyanoacetohydrazides. The hydrazide functional group readily condenses with aldehydes and ketones to form hydrazone Schiff bases. researchgate.net These reactions are fundamental in building more complex molecules. For example, 2-cyano-2-cyclopentylideneacetohydrazide, a related compound, reacts with benzaldehyde (B42025) to afford N'-benzylidene-2-cyano-2-cyclopentylideneacetohydrazide. researchgate.net

Furthermore, the polyfunctional nature of cyanoacetohydrazides allows them to participate in cyclocondensation reactions to form various heterocycles. tubitak.gov.tr Reaction with reagents like acetylacetone (B45752) can lead to the formation of pyridine (B92270) derivatives. tubitak.gov.tr These compounds serve as building blocks for pyrazoles, pyridines, pyrimidines, and other valuable heterocyclic systems. researchgate.net

The following table summarizes the derivatization of cyanoacetohydrazide analogues through condensation reactions.

| Reactant | Condensing Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| Cyanoacetohydrazide derivative | Aldehydes (e.g., Benzaldehyde) | Hydrazone Schiff Base | researchgate.net |

| Cyanoacetohydrazide derivative | Ketones (e.g., Acetophenone) | Hydrazone Schiff Base | researchgate.net |

| Cyanoacetohydrazide derivative | 1,3-Diketones (e.g., Acetylacetone) | Pyridine Derivative | tubitak.gov.tr |

| Cyanoacetohydrazide derivative | Phenyl isothiocyanate | Hydrazono-thioacetamide | |

| Cyanoacetohydrazide derivative | Ethyl cyanoacetate | Pyrazolo[1,5-b]pyrazole derivative | researchgate.net |

Transformations via Diazo Coupling Reactions

The chemical reactivity of this compound is significantly influenced by the presence of an active methylene group—the carbon atom situated between the phenyl ring and the cyano group. This position is susceptible to electrophilic attack, making it a key site for chemical transformations. One of the most important transformations involving this active methylene group is the diazo coupling reaction. researchgate.netglobalresearchonline.net

In this reaction, aryldiazonium salts (Ar-N₂⁺), which are highly reactive electrophiles, are coupled with this compound. researchgate.net The reaction typically proceeds in a weakly acidic to neutral medium to facilitate the electrophilic attack on the carbanion generated from the active methylene group. beilstein-journals.org The coupling occurs at the active methylene carbon, leading to the displacement of a hydrogen atom and the formation of a new carbon-nitrogen bond. This results in the synthesis of arylhydrazono derivatives, specifically 2-arylhydrazono-2-cyano-2-phenylacetohydrazides. researchgate.netglobalresearchonline.net These resulting arylazo compounds are characterized by the presence of the -N=N- chromophore. globalresearchonline.net

The general scheme for this transformation is as follows:

Reaction Scheme: Diazo Coupling of this compound

The arylhydrazono compounds synthesized through this method are valuable intermediates for creating more complex molecular structures and various heterocyclic systems. researchgate.netconsensus.app The specific properties and subsequent reactivity of the product depend on the nature of the substituent (R) on the aryl ring of the diazonium salt.

The table below details examples of derivatives formed through this reaction.

Interactive Data Table: Examples of 2-Arylhydrazono-2-cyano-2-phenylacetohydrazide Derivatives

| Aryldiazonium Salt Precursor | Substituent (R) | Resulting Product Name |

|---|---|---|

| Benzenediazonium chloride | -H | 2-Cyano-2-phenyl-2-(phenylhydrazono)acetohydrazide |

| 4-Methylbenzenediazonium chloride | 4-CH₃ | 2-Cyano-2-(p-tolylhydrazono)-2-phenylacetohydrazide |

| 4-Chlorobenzenediazonium chloride | 4-Cl | 2-(4-Chlorophenylhydrazono)-2-cyano-2-phenylacetohydrazide |

Cyclization Reactions for Novel Molecular Architectures

This compound is a versatile precursor in heterocylic synthesis due to its multiple reactive sites, which allow for a variety of cyclization reactions. These reactions lead to the formation of diverse and novel molecular architectures, many of which are of interest in medicinal and materials chemistry. scholarsresearchlibrary.com Key heterocyclic systems synthesized from this or analogous hydrazides include pyridazinones and thiadiazoles.

Synthesis of Pyridazinone Derivatives: Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif found in many pharmacologically active molecules. scholarsresearchlibrary.comscispace.com The synthesis of pyridazinone rings can be achieved through the cyclocondensation of a hydrazide with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. scholarsresearchlibrary.com For instance, the hydrazide moiety of this compound can react with compounds like ethyl acetoacetate (B1235776) or diethyl malonate under appropriate conditions to form substituted pyridazinone rings. These reactions are crucial for building complex molecules with potential biological activities. mdpi.comnih.gov

Synthesis of Thiadiazole Derivatives: Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, which are prevalent in many pharmaceutical compounds. nih.govnih.gov The 1,3,4-thiadiazole (B1197879) scaffold can be synthesized from hydrazide precursors. nih.govclockss.org One common method involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization. mdpi.com Another approach is the reaction with thiosemicarbazide (B42300) followed by cyclization, or by reacting the hydrazide with acyl or aryl isothiocyanates and subsequent acid-catalyzed cyclization. sapub.orgsphinxsai.com The cyano and hydrazide functionalities in this compound make it a suitable starting material for constructing polysubstituted thiadiazole rings. sapub.org

The table below summarizes the types of cyclization reactions and the resulting heterocyclic systems.

Interactive Data Table: Cyclization Reactions and Resulting Molecular Architectures

| Reagent(s) | Resulting Heterocyclic System | General Structure |

|---|---|---|

| α,β-Unsaturated ketones/esters | Pyridazinone | 6-membered ring with two adjacent nitrogen atoms |

| Carbon disulfide, Potassium hydroxide (B78521) | 1,3,4-Oxadiazole (B1194373) or 1,3,4-Thiadiazole | 5-membered ring with one oxygen/sulfur and two nitrogen atoms |

| Phenyl isothiocyanate, Hydrazonyl chlorides | 1,3,4-Thiadiazole | 5-membered ring with one sulfur and two nitrogen atoms sapub.org |

Principles of Green Chemistry in the Synthesis of this compound and its Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact, minimize waste, and improve efficiency. The synthesis of this compound and its derivatives has benefited from these methodologies, particularly through the use of microwave and ultrasound irradiation, as well as solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave radiation to generate heat within the reaction mixture, leading to a rapid and uniform temperature increase. researchgate.netderpharmachemica.com The primary benefits include drastically reduced reaction times, improved product yields, and often, the elimination of the need for volatile organic solvents. researchgate.netresearchgate.net The synthesis of hydrazides and their derivatives, such as hydrazones, from the reaction of acid derivatives with hydrazine (B178648) hydrate (B1144303) can be efficiently carried out using microwave assistance, often in solvent-free conditions. mdpi.comderpharmachemica.com This approach aligns with green chemistry principles by conserving energy and reducing the use of hazardous substances. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. rsc.orgnih.gov Ultrasound irradiation accelerates reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing reaction rates and yields. nih.gov Ultrasound-assisted synthesis can often be performed in aqueous media, reducing the reliance on organic solvents. nanobioletters.comresearchgate.net This method has been successfully used for synthesizing various heterocyclic derivatives, demonstrating its utility for creating derivatives of this compound in an environmentally benign manner. nanobioletters.comresearchgate.net

Solvent-Free and Catalyst-Recycling Reactions: Another key aspect of green chemistry is the reduction or elimination of solvents and the use of recyclable catalysts. Solvent-free, or solid-state, reactions minimize waste and environmental pollution. researchgate.net The synthesis of phenylhydrazone derivatives has been demonstrated under solvent-free conditions using a recyclable nanostructured diphosphate (B83284) catalyst. researchgate.net This protocol is simple, clean, and characterized by short reaction times and high conversion rates, with the catalyst being easily recovered and reused multiple times without significant loss of activity. researchgate.net

The table below compares conventional synthesis methods with green chemistry approaches.

Interactive Data Table: Comparison of Conventional and Green Synthetic Methods

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents for several hours nih.gov | Well-established procedures | Long reaction times, high energy consumption, use of hazardous solvents, lower yields |

| Microwave Irradiation | Solvent-free or minimal solvent, irradiation for minutes derpharmachemica.commdpi.com | Rapid reaction rates, higher yields, energy efficiency, reduced solvent use researchgate.netresearchgate.net | Requires specialized equipment, potential for localized overheating |

| Ultrasound Irradiation | Aqueous or organic media, sonication at room/moderate temp nih.govresearchgate.net | Shorter reaction times, improved yields, milder conditions, applicable in aqueous media rsc.orgnanobioletters.com | Requires specific sonication equipment, efficiency can be medium-dependent |

| Solvent-Free Catalysis | Grinding or heating reactants with a solid catalyst researchgate.net | Eliminates solvent waste, easy product isolation, catalyst can be recycled researchgate.net | Not applicable to all reaction types, may require specific catalysts |

Chemical Reactivity and Mechanistic Studies of 2 Cyano 2 Phenylacetohydrazide Derivatives

Intrinsic Reactivity Profile: Electrophilic and Nucleophilic Sites

2-Cyano-2-phenylacetohydrazide is a polyfunctional compound that possesses both electrophilic and nucleophilic centers, allowing it to react with a wide array of reagents. The distribution of electron density across the molecule dictates its reactivity profile.

Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms of the hydrazide group and the α-carbon of the active methylene (B1212753) group (C-2). The hydrazide nitrogens have lone pairs of electrons, making them reactive towards electrophiles. The C-2 carbon is positioned between two electron-withdrawing groups (cyano and carbonyl), which increases the acidity of its protons. In the presence of a base, this carbon can be readily deprotonated to form a resonance-stabilized carbanion, a potent C-nucleophile. researchgate.net The reactivity order of these nucleophilic positions is generally C-2 > NH. researchgate.net

Electrophilic Sites: The principal electrophilic sites are the carbon atoms of the carbonyl group (C-1) and the cyano group. The significant difference in electronegativity between carbon and oxygen in the carbonyl group, and between carbon and nitrogen in the cyano group, results in a polarization of these bonds. This polarization renders the carbon atoms electron-deficient and thus susceptible to attack by nucleophiles. The general reactivity order for these electrophilic positions is C-3 (cyano carbon) > C-1 (carbonyl carbon). researchgate.net

Table 1: Electrophilic and Nucleophilic Centers of this compound

| Site | Type | Description |

|---|---|---|

| Active Methylene Carbon (C-2) | Nucleophilic | Becomes a potent carbanion upon deprotonation, facilitated by adjacent electron-withdrawing cyano and carbonyl groups. researchgate.net |

| Hydrazide Nitrogens (-NHNH2) | Nucleophilic | Possess lone pairs of electrons, making them reactive toward electrophilic reagents. acs.org |

| Carbonyl Carbon (C-1) | Electrophilic | Electron-deficient due to the polarization of the C=O bond, making it a target for nucleophilic attack. researchgate.net |

| Cyano Carbon | Electrophilic | Electron-deficient due to the polarization of the C≡N triple bond, susceptible to nucleophilic addition. researchgate.net |

Role of the Active Methylene Group (C-2) in Condensation and Substitution Reactions

The methylene group at the C-2 position is termed "active" because it is flanked by two strong electron-withdrawing groups: the cyano (−C≡N) group and the acylhydrazide (−CONHNH2) group. This structural arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a carbanion intermediate in the presence of a base. This carbanion is a key reactive species that participates in a variety of condensation and substitution reactions. researchgate.net

In condensation reactions, such as the Knoevenagel condensation, the carbanion derived from this compound acts as a nucleophile, attacking electrophilic carbonyl carbons of aldehydes and ketones. This is followed by a dehydration step to yield a new C=C double bond. researchgate.net These reactions are fundamental in carbon-carbon bond formation and are widely used to synthesize substituted olefins.

The active methylene group also engages in Michael addition reactions, where the carbanion adds to α,β-unsaturated carbonyl compounds. Furthermore, it can participate in substitution reactions, displacing leaving groups from alkyl or acyl halides. This reactivity is central to the utility of cyanoacetamide derivatives in building diverse molecular architectures. researchgate.net

Table 2: Representative Reactions Involving the Active Methylene Group

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated cyano derivatives |

| Michael Addition | α,β-Unsaturated Carbonyls | Adducts with new C-C bonds |

| Alkylation/Acylation | Alkyl/Acyl Halides | C-alkylated/C-acylated derivatives |

Reactivity of Carbonyl and Cyano Functions in Cycloaddition and Cyclization Pathways

The carbonyl and cyano functionalities of this compound are pivotal for its extensive use in the synthesis of heterocyclic compounds. researchgate.net These groups serve as key electrophilic centers that readily react with bidentate nucleophiles, leading to a variety of cyclization and cycloaddition products.

The hydrazide moiety itself can act as a binucleophile. For instance, intramolecular cyclization can occur, or it can react with external reagents. More commonly, the carbonyl and cyano groups react with external binucleophiles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of five-membered rings like pyrazoles or six-membered rings like pyridazines. ijarsct.co.inacs.org Similarly, reaction with reagents like hydroxylamine (B1172632) or urea (B33335) can yield other important heterocyclic cores.

The cyano group, while often considered unreactive in pericyclic reactions, can participate as a 2π component in cycloaddition pathways under certain conditions. It can function as a dienophile in Diels-Alder reactions or as an enophile in ene reactions, providing pathways to complex nitrogen-containing cyclic systems. These reactions highlight the versatility of the cyano and carbonyl groups beyond simple additions, enabling their incorporation into diverse ring structures. The strategic placement of these functional groups allows for sequential reactions, where an initial reaction at one site sets up a subsequent intramolecular cyclization involving another. acs.org

Table 3: Heterocyclic Systems Synthesized from Carbonyl and Cyano Group Reactions

| Reagent Type | Functional Group(s) Involved | Resulting Heterocycle(s) |

|---|---|---|

| Hydrazine Derivatives | Carbonyl, Cyano | Pyrazoles, Pyridazines ijarsct.co.inacs.org |

| β-Diketones/β-Ketoesters | Hydrazide, Methylene, Cyano | Pyridines, Pyrazolo[1,5-a]pyrimidines |

| Malononitrile | Hydrazide, Methylene | Pyridines, Pyrimidines |

| Elemental Sulfur | Methylene, Cyano | Thiophenes ijarsct.co.in |

Exploration of Reaction Pathways and Transition State Analysis

Understanding the intricate mechanisms of the reactions involving this compound and its derivatives often requires sophisticated computational methods. Quantum chemical techniques, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction pathways, characterizing intermediates, and analyzing the structures and energies of transition states. researchgate.netacs.org

Such computational studies provide a detailed map of the potential energy surface for a given reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy (Ea) for different possible pathways. A lower activation energy implies a faster reaction rate, allowing for the prediction of the most likely reaction mechanism and the major product formed.

For instance, in the cyclization reactions of this compound derivatives, DFT calculations can elucidate whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a stable intermediate. Transition state analysis helps to visualize the geometry of the molecule at the peak of the energy barrier, revealing the key bond-forming and bond-breaking events that define the reaction. These theoretical insights are invaluable for rationalizing experimental observations, predicting the regioselectivity of reactions, and designing new synthetic routes to novel heterocyclic compounds. acs.org

Table 4: Typical Focus of Computational Studies on Reaction Pathways

| Computational Component | Purpose | Insights Gained |

|---|---|---|

| Potential Energy Surface Mapping | To identify all stable species (reactants, intermediates, products) and transition states. | Provides a complete energetic landscape of the reaction. |

| Transition State Optimization | To find the exact geometry and energy of the highest point on the reaction coordinate. | Determines the activation energy (Ea) and feasibility of a reaction step. |

| Intrinsic Reaction Coordinate (IRC) | To confirm that a found transition state connects the intended reactant and product. | Validates the calculated reaction pathway. |

| Mulliken/ESP Charge Analysis | To determine the charge distribution and identify electrophilic/nucleophilic sites. | Confirms the regioselectivity and reactivity patterns observed experimentally. acs.org |

Derivatives and Their Synthetic Applications in Heterocyclic Chemistry

Synthesis of Monocyclic Heterocyclic Systems

The strategic placement of functional groups in 2-Cyano-2-phenylacetohydrazide allows for its participation in various cyclization reactions to form five- and six-membered monocyclic heterocycles.

Pyrazole (B372694) Derivatives

The hydrazide moiety of this compound is key to the synthesis of pyrazole derivatives. Pyrazoles are typically formed through the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction mechanism involves the initial formation of a hydrazone by reaction of the terminal nitrogen of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation and dehydration lead to the formation of the stable, aromatic pyrazole ring. The phenyl and cyano groups from the original acetohydrazide remain as substituents on the resulting pyrazole, typically at position 1 of the ring.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-((cyano(phenyl)acetyl)amino)-3,5-dimethyl-1H-pyrazole | Acid or base catalysis, reflux |

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The active methylene (B1212753) group, positioned between the phenyl and cyano groups, is instrumental in the synthesis of highly substituted pyridine and pyrimidine rings. This functionality allows this compound to act as a key component in multicomponent reactions.

For pyridine synthesis, a common approach involves the reaction of the active methylene compound with an α,β-unsaturated carbonyl compound (chalcone) and an ammonium (B1175870) source (e.g., ammonium acetate). The reaction proceeds through a series of condensation and cyclization steps to afford a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Pyrimidine synthesis can be achieved by reacting this compound with compounds containing a urea (B33335) or thiourea (B124793) moiety in the presence of a suitable cyclizing agent. The active methylene and cyano groups participate in the ring formation, leading to highly functionalized pyrimidine derivatives.

Table 2: Synthesis of Pyridine and Pyrimidine Derivatives

| Heterocycle | Reactants | General Product Structure |

|---|---|---|

| Pyridine | This compound, Aldehyde, Ketone, Ammonium Acetate | Substituted 2-amino-3-cyanopyridine |

Pyrrole (B145914) and Thiophene (B33073) Derivatives

The synthesis of pyrrole and thiophene derivatives from this compound utilizes different aspects of its reactivity.

The Paal-Knorr synthesis, a classical method for preparing pyrroles, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org this compound does not directly fit this reaction scheme as the primary amine equivalent for simple pyrrole formation.

Conversely, the synthesis of thiophenes is well-suited to the structure of this compound via the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The active methylene group of this compound reacts with the carbonyl compound and sulfur to form a highly substituted 2-aminothiophene. The resulting thiophene bears the cyano, phenyl, and a substituted amino group derived from the hydrazide moiety. nih.gov

Table 3: Gewald Synthesis of Thiophene Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Oxadiazole and Thiadiazole Formations

The hydrazide functional group (-CONHNH₂) is the reactive center for the formation of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. These five-membered heterocycles are synthesized through cyclization reactions that involve the elimination of water or other small molecules.

To form a 1,3,4-oxadiazole ring, this compound can be treated with various one-carbon sources. For example, refluxing with triethyl orthoformate or reacting with an acid chloride followed by cyclodehydration yields the corresponding oxadiazole.

The synthesis of 1,3,4-thiadiazoles is commonly achieved by reacting the hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol (B145695). This initially forms a potassium dithiocarbazate salt, which upon heating undergoes dehydrosulfurization to yield the 2-thiol-1,3,4-thiadiazole derivative.

Table 4: Synthesis of Oxadiazole and Thiadiazole Derivatives

| Heterocycle | Reagents | General Product Structure |

|---|---|---|

| 1,3,4-Oxadiazole | Triethyl orthoformate or Acid Chloride/Dehydrating Agent | 2-(Cyanophenylmethyl)-1,3,4-oxadiazole |

Construction of Fused and Polycyclic Heterocyclic Compounds

Beyond simple monocyclic systems, this compound can be elaborated into more complex fused and polycyclic scaffolds, such as those containing seven-membered rings.

Benzodiazepine (B76468) and Oxazepine Scaffolds

The synthesis of seven-membered heterocyclic rings like benzodiazepines and oxazepines often involves the cyclization of appropriately functionalized acyclic precursors.

The synthesis of 1,3-oxazepine derivatives can be achieved from this compound. A common strategy involves a two-step process. First, the hydrazide is condensed with an aromatic aldehyde to form a Schiff base (hydrazone). This intermediate is then subjected to a [4+3] cycloaddition reaction with a suitable anhydride, such as maleic or phthalic anhydride. scirp.orgechemcom.com This reaction constructs the seven-membered oxazepine ring, yielding a complex molecule incorporating the original cyano-phenylacetyl moiety. sciencescholar.usresearchgate.net

The synthesis of benzodiazepines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound. nih.gov While direct synthesis from this compound is not a standard method, it could theoretically serve as a precursor to generate a fragment that is later used in a benzodiazepine ring-forming reaction.

Table 5: Synthesis of Oxazepine Derivatives

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound, Aromatic Aldehyde | Schiff Base (Hydrazone) |

: Chromone (B188151) and Chromene Analogs

This compound and its close structural relatives serve as valuable synthons for constructing chromene and chromone heterocyclic systems. The reactivity of the hydrazide moiety allows for condensation and cyclization reactions to form these complex structures.

Research has demonstrated a viable pathway for the synthesis of chromene derivatives starting from cyano acetohydrazide precursors. derpharmachemica.com In a representative synthesis, a hydrazide derivative can be reacted with a salicylaldehyde (B1680747) derivative in ethanol, catalyzed by a base such as piperidine. derpharmachemica.com The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable chromene ring system. For instance, the reaction of a substituted N'-ethylidene acetohydrazide with salicylaldehyde under reflux conditions leads to the formation of a 2-imino-2H-chromene-3-carbohydrazide derivative. derpharmachemica.com This method highlights a direct approach to integrating the core structure of this compound into a chromene scaffold.

Similarly, closely related compounds like 2-cyanoacetic acid hydrazide have been successfully employed in the synthesis of chromone derivatives. researchgate.net The general strategy involves reacting the hydrazide with a suitable chromone precursor, such as a 6-formyl-7-hydroxy-5-methoxy-2-methylchromone, in the presence of ethanol and glacial acetic acid to facilitate the formation of a hydrazone linkage attached to the chromone core. researchgate.net

These synthetic routes underscore the utility of the cyanoacetohydrazide backbone in building diverse and complex heterocyclic molecules like chromones and chromenes, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

Design and Synthesis of Schiff Base Ligands

The terminal primary amine group (-NH₂) of the hydrazide moiety in this compound is a key functional group for the synthesis of Schiff bases, also known as hydrazones. These compounds are formed through a condensation reaction with aldehydes or ketones, typically under reflux in a solvent like ethanol with an acid catalyst. researchgate.netnih.gov This reaction results in the formation of a characteristic azomethine or imine group (-C=N-), which is central to the structure and coordinating properties of the resulting ligand. nih.govnih.gov

The general synthesis involves a one-pot reaction where this compound is treated with an appropriate aldehyde or ketone. researchgate.net The versatility of this reaction allows for the introduction of a wide variety of substituents (R¹ and R²) into the final Schiff base molecule, depending on the choice of the carbonyl compound. This structural diversity is crucial for fine-tuning the electronic and steric properties of the resulting ligands for specific applications, such as metal chelation.

The resulting Schiff base ligands, formally named N'-(substituted-ylidene)-2-cyano-2-phenylacetohydrazides, are often crystalline solids. nih.gov Their structures can be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy. derpharmachemica.com A key characteristic in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N stretching vibration of the imine group and the disappearance of the N-H stretching bands of the primary amine. fud.edu.ng

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Schiff Base (Hydrazone) | Solvent/Catalyst |

| This compound | Benzaldehyde (B42025) | N'-(benzylidene)-2-cyano-2-phenylacetohydrazide | Ethanol / Acetic Acid |

| This compound | Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-cyano-2-phenylacetohydrazide | Ethanol / Acetic Acid |

| This compound | Acetone | N'-(propan-2-ylidene)-2-cyano-2-phenylacetohydrazide | Ethanol |

| This compound | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-cyano-2-phenylacetohydrazide | Ethanol / Acetic Acid |

Development of Metal Complexes Based on this compound-Derived Ligands

Schiff bases derived from this compound are excellent candidates for use as ligands in coordination chemistry due to the presence of multiple donor atoms. nih.govnih.gov These ligands typically act as bidentate chelators, coordinating to a central metal ion through both the azomethine nitrogen atom and the carbonyl oxygen atom of the original hydrazide group. derpharmachemica.combendola.com The chelation process forms a stable five-membered ring with the metal ion, enhancing the stability of the resulting complex. bendola.com

The synthesis of these metal complexes is generally straightforward. It involves reacting the Schiff base ligand with a suitable metal salt (e.g., acetates or chlorides of transition metals) in a solvent such as methanol (B129727) or ethanol. derpharmachemica.comidosr.org The mixture is typically refluxed to ensure the completion of the reaction. idosr.org A wide range of transition metals can be used, including but not limited to Copper(II), Zinc(II), Nickel(II), Cobalt(II), and Manganese(II). fud.edu.ngbendola.comdigitellinc.com

The resulting metal complexes are often colored, crystalline solids. fud.edu.ng Their formation and structure are elucidated through various analytical and spectroscopic methods.

Molar Conductivity Measurements: These are used to determine if the ligands are coordinated as anions and whether the counter-ions from the metal salt are part of the coordination sphere, indicating the electrolytic or non-electrolytic nature of the complexes. fud.edu.ng

Infrared (IR) Spectroscopy: A shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies upon complexation provides strong evidence of coordination at these sites. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. derpharmachemica.comsemanticscholar.org

UV-Visible Spectroscopy and Magnetic Susceptibility: These techniques provide information about the electronic transitions within the complex and the d-orbital splitting, which helps in determining the coordination geometry around the central metal ion (e.g., octahedral, tetrahedral, or square planar). digitellinc.com

| Schiff Base Ligand | Metal Salt | Resulting Complex | Potential Geometry |

| N'-(benzylidene)-2-cyano-2-phenylacetohydrazide | Copper(II) Acetate | Bis[N'-(benzylidene)-2-cyano-2-phenylacetohydrazidato]copper(II) | Square Planar |

| N'-(2-hydroxybenzylidene)-2-cyano-2-phenylacetohydrazide | Zinc(II) Chloride | Dichloro[N'-(2-hydroxybenzylidene)-2-cyano-2-phenylacetohydrazide]zinc(II) | Tetrahedral |

| N'-(propan-2-ylidene)-2-cyano-2-phenylacetohydrazide | Nickel(II) Acetate | Bis[N'-(propan-2-ylidene)-2-cyano-2-phenylacetohydrazidato]nickel(II) | Octahedral |

| N'-(benzylidene)-2-cyano-2-phenylacetohydrazide | Manganese(II) Chloride | Dichloro-bis[N'-(benzylidene)-2-cyano-2-phenylacetohydrazide]manganese(II) | Octahedral |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for elucidating the precise molecular structure of a compound by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 2-Cyano-2-phenylacetohydrazide would be expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region, approximately between 7.3 and 7.9 ppm. The single proton on the alpha-carbon (the carbon bonded to both the phenyl and cyano groups), the benzylic proton, would likely be observed as a singlet. Protons attached to nitrogen atoms, such as those in the hydrazide group (-NH-NH₂), often appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). For instance, in related hydrazide structures, the NH and NH₂ protons can appear at varied chemical shifts, sometimes in the range of 8.5 to 9.2 ppm. farmaceut.orgjapsonline.com

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the hydrazide group would be expected to show a signal in the highly deshielded region, typically around 165-170 ppm. The carbon atom of the cyano group (C≡N) characteristically appears at approximately 117-120 ppm. mdpi.com The carbon atoms of the phenyl ring would produce a series of signals in the aromatic region, generally between 125 and 140 ppm. The benzylic alpha-carbon, attached to the electron-withdrawing cyano and phenyl groups, would also have a characteristic chemical shift.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A sharp, medium-intensity band corresponding to the C≡N (nitrile) stretching vibration is expected around 2225-2235 cm⁻¹. japsonline.commdpi.com The C=O (carbonyl) stretching vibration of the hydrazide group should produce a strong absorption band in the region of 1670-1690 cm⁻¹. japsonline.commdpi.com Furthermore, stretching vibrations for the N-H bonds of the hydrazide group would be visible in the 3100-3400 cm⁻¹ region, often as one or more distinct peaks. japsonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. While a specific mass spectrum for this compound is not available, analysis of related compounds suggests that the molecular ion peak [M]⁺ would be a key feature. Fragmentation would likely involve the cleavage of bonds within the hydrazide moiety and the loss of small neutral molecules.

Electronic Absorption Spectroscopy: UV-Visible (UV-Vis) Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The phenyl ring in this compound constitutes a chromophore that would be expected to absorb UV radiation. Typically, benzene (B151609) and its simple derivatives show absorption bands around 254-260 nm. The presence of the cyano and hydrazide groups attached to the benzylic carbon could cause a slight shift in the absorption maximum (λ_max).

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction (for related compounds and complexes)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. There is no published crystal structure for this compound itself. However, structural analyses of related hydrazide compounds have been reported. For example, the crystal structure of N′-[5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]-2-phenylacetohydrazide has been determined, providing insight into the bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, that are characteristic of such molecules. japsonline.com Such studies are crucial for understanding the solid-state packing and conformation of these compounds.

Other Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Metal Complexes)

While direct Electron Paramagnetic Resonance (EPR) spectroscopic studies specifically on metal complexes of this compound are not extensively documented in publicly available literature, the principles of this technique and data from analogous hydrazone complexes provide valuable insights into the potential structural and electronic properties of such compounds. EPR spectroscopy is a powerful tool for characterizing paramagnetic species, particularly transition metal complexes with unpaired electrons.

When this compound acts as a ligand to form complexes with paramagnetic metal ions such as copper(II), manganese(II), or iron(III), EPR spectroscopy can elucidate the coordination environment, the nature of the metal-ligand bonding, and the spin state of the metal center.

Copper(II) Complexes:

For Cu(II) complexes (d⁹ configuration), EPR spectra, particularly at cryogenic temperatures (e.g., 77 K), can distinguish between different geometries. The trend g|| > g⊥ > 2.0023 is typically indicative of a dx²-y² ground state, which is common for distorted octahedral or square planar geometries. The g-values are sensitive to the covalency of the metal-ligand bonds; a higher degree of covalency generally leads to a decrease in g-values. Hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), provides further structural information.

Manganese(II) and Iron(III) Complexes:

For high-spin Mn(II) complexes (d⁵, S = 5/2), EPR spectra typically show a characteristic six-line hyperfine pattern centered around g ≈ 2.0, arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). researchgate.netnih.gov The resolution and shape of these lines can be influenced by zero-field splitting (ZFS) parameters (D and E), which provide information about distortions from ideal cubic symmetry. nih.gov

Similarly, high-spin Fe(III) complexes (d⁵, S = 5/2) can be studied by EPR. The spectra are highly sensitive to the coordination geometry and the magnitude of the zero-field splitting. researchgate.netunam.mx It is not uncommon for Fe(III) complexes to exhibit signals at effective g-values different from 2, which can be indicative of significant ZFS and rhombic distortion in the coordination sphere. researchgate.netunam.mx In some cases, a spin equilibrium between high-spin (S=5/2) and low-spin (S=1/2) states can be observed, with distinct EPR signals for each form. rsc.org

The application of EPR spectroscopy to metal complexes of this compound would be a valuable area for future research to precisely determine their electronic structures and coordination geometries.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of molecules like 2-Cyano-2-phenylacetohydrazide. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a range of molecular investigations.

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis of related N-acylhydrazone (NAH) derivatives reveals that the molecule's flexibility is largely centered around the amide (O=C–N) and imine (C=N–N) linkages. nih.govnih.gov Theoretical studies on similar structures, often performed at the B3LYP or CAM-B3LYP level of theory with basis sets like 6-31+G(d,p), show that methylation can significantly alter conformational preferences. nih.gov For instance, N-methylation in some NAH derivatives can induce a shift in the O=C–N–X dihedral angle from a more stable antiperiplanar to a synperiplanar conformation. nih.gov

In the case of this compound, the molecule is expected to exist predominantly in the more thermodynamically stable E-configuration (trans) around the C=N bond, a finding confirmed by X-ray diffraction analysis of similar 2-phenylacetohydrazide (B146101) derivatives. nih.govmdpi.com Intramolecular hydrogen bonding and steric effects play crucial roles in stabilizing specific conformers. nih.govmdpi.com DFT calculations can quantify the energy differences between various possible conformers, predicting the most likely structures to be observed experimentally. mdpi.com

Table 1: Representative Geometric Parameters for Hydrazone-type Structures

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | 1.21 - 1.25 | |

| C-N (amide) | 1.35 - 1.40 | |

| N-N | 1.37 - 1.41 | |

| C=N | 1.27 - 1.30 | |

| O=C-N | 120 - 124 | |

| C-N-N | 115 - 120 | |

| C=N-N | 116 - 122 |

Note: Data is generalized from studies on related hydrazide and hydrazone structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. tandfonline.com A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and higher chemical reactivity. researchgate.net For hydrazone derivatives, DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) show that the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl and hydrazone moieties, while the LUMO may be distributed over the cyano and carbonyl groups. tandfonline.comnih.gov

Table 2: Representative FMO Energies for Hydrazone Derivatives (Calculated via DFT)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrrole-Hydrazone | -6.11 | -3.33 | 2.78 |

| Dimethoxy-phenyl Hydrazone | -5.73 | -1.54 | 4.19 |

| Indole-Schiff Base | -6.50 | -0.27 | 6.23 |

Note: These values are illustrative and taken from DFT studies on various hydrazone derivatives to show a typical range. mdpi.comtandfonline.comnih.gov

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. acs.org These descriptors, derived from conceptual DFT, help predict the molecule's stability and reactivity trends. tandfonline.comnih.gov

The primary descriptors are calculated using the following equations, based on Koopman's theorem: nih.gov

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO – EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η) nih.gov

A higher chemical hardness (η) implies lower reactivity, while a higher electrophilicity index (ω) indicates a greater capacity of the molecule to accept electrons. nih.gov These calculations are invaluable for comparing the reactivity of a series of related compounds.

Table 3: Calculated Global Reactivity Descriptors for a Representative Hydrazone

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.72 |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | 1.39 |

| Global Softness (S) | 1 / (2η) | 0.36 |

| Electronegativity (χ) | -μ | 4.72 |

| Electrophilicity Index (ω) | μ² / (2η) | 7.99 |

Note: Values calculated using the representative Pyrrole-Hydrazone data from Table 2 for illustrative purposes.

For instance, in a hydrazine-mediated reaction, DFT can model the step-by-step process. Calculations can reveal the activation energies for key bond-breaking and bond-forming steps. arxiv.org Studies on the hydrohydrazination of phenylacetylene, for example, have mapped out reaction pathways, showing the relative energies of reactants, transition states, intermediates, and products. researchgate.net Such an analysis for this compound could predict its reactivity with various reagents, identify the rate-determining step of a reaction, and explain the regioselectivity and stereoselectivity of the products formed.

Molecular Dynamics Simulations (for related compounds and their interactions)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. While DFT is excellent for static properties, MD provides insights into molecular motion, conformational changes, and interactions with the environment, such as a solvent or a biological receptor. researchgate.net

For hydrazide and hydrazone derivatives, MD simulations have been used to investigate their stability when bound to a protein's active site. researchgate.netmdpi.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, low RMSD value suggests that the compound maintains a consistent binding pose within a receptor. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein. researchgate.net

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and its target are monitored to assess binding stability. researchgate.net

These simulations, often running for nanoseconds, can confirm the stability of docking poses and provide a deeper understanding of the intermolecular forces, such as hydrogen bonds and van der Waals forces, that govern the interactions of this compound derivatives. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed. The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, N-H bending, and C-N stretching. tandfonline.com By comparing the calculated spectrum with the experimental one, each absorption band can be confidently assigned to a specific molecular motion. For hydrazones, characteristic bands for C=N and N-N stretching are important for structural confirmation. tandfonline.com

NMR Shielding Tensors: DFT can predict Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) for ¹H and ¹³C nuclei. The calculation provides isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., TMS). This is highly useful for assigning peaks in complex NMR spectra and confirming the proposed structure of synthesized compounds like this compound and its derivatives. mdpi.com For example, the chemical shift of the imine carbon (-C=N-) is a key indicator in the ¹³C NMR spectrum of hydrazones. mdpi.com

The combination of experimental spectroscopy and DFT-predicted parameters provides a robust method for the structural elucidation of novel compounds.

Non-Linear Optical Properties (for related compounds)

The field of non-linear optics (NLO) explores the interaction of intense light with materials to produce new optical phenomena. Organic molecules, particularly those with donor-π-acceptor architectures, have garnered significant attention for their potential in NLO applications, which include optical signal processing, frequency doubling, and optical limiting. jhuapl.eduresearchgate.net While direct studies on the non-linear optical properties of this compound are not extensively documented in publicly available research, a considerable body of work on structurally related hydrazide and hydrazone derivatives provides valuable insights into the potential NLO characteristics of this compound class.

Research into hydrazone derivatives has shown them to be promising candidates for NLO materials. nih.gov The presence of the azomethine group (-C=N-NH-) in hydrazones contributes to their significant NLO properties. nih.gov The introduction of a hydrazone group with a p-π structure into a molecule can extend conjugation and give rise to NLO effects. researchgate.net The modification of molecular structures, for instance, through the strategic placement of electron-donating and electron-withdrawing groups, can effectively tune the NLO properties. researchgate.net

Theoretical and computational studies are instrumental in predicting and understanding the NLO behavior of these molecules. Parameters such as dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively) are calculated to evaluate a compound's NLO potential. nih.gov For example, studies on pyrrole (B145914) hydrazones have demonstrated that the incorporation or change in the position of electron-withdrawing groups can significantly increase the first hyperpolarizability (β₀) values, indicating enhanced NLO activity. acs.org In one study, the first hyperpolarizabilities for two different pyrrole hydrazone derivatives were calculated to be 48.83 × 10⁻³⁰ esu and 63.89 × 10⁻³⁰ esu, highlighting the impact of structural variations on NLO properties. acs.org

Similarly, research on 2-pyrazoline (B94618) derivatives has shown that substituting a phenyl ring with a 4-nitro or 2,4-dinitro group leads to interesting second-order NLO properties. researchgate.net The first hyperpolarizability of these compounds was measured using the Hyper-Rayleigh Scattering (HRS) technique in solution. researchgate.net Furthermore, theoretical investigations into pyrazine (B50134) derivatives with cyano groups as acceptors and methoxy (B1213986) groups as donors have been conducted to understand their second-order NLO responses. upce.cz

The third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) are other critical parameters for certain NLO applications. Studies on thieno[2,3-b]thiophene-2,5-dicarbohydrazide Schiff base derivatives have reported high nonlinear refractive indices and third-order nonlinear susceptibilities, making them promising for various nonlinear optical systems. nih.gov

The following table summarizes the non-linear optical properties of some compounds related to this compound, as reported in the literature.

| Compound Class | Specific Derivative(s) | Key NLO Property | Reported Value(s) | Reference |

| Pyrrole Hydrazones | Derivative with electron-withdrawing group | First Hyperpolarizability (β₀) | 48.83 × 10⁻³⁰ esu | acs.org |

| Pyrrole Hydrazones | Derivative with varied electron-withdrawing group position | First Hyperpolarizability (β₀) | 63.89 × 10⁻³⁰ esu | acs.org |

| 1,8-naphthalimide hydrazone | Derivative 2 | Nonlinear absorption coefficient | 1.41×10⁻¹⁰ MKS | researchgate.net |

| 1,8-naphthalimide hydrazone | Derivative 2 | Third-order nonlinear optical susceptibilities (χ⁽³⁾) | 4.65×10⁻¹² esu | researchgate.net |

This body of research on related hydrazide and hydrazone compounds underscores the potential of this compound and its derivatives as materials for non-linear optical applications. The presence of the cyano group (an electron acceptor) and the phenyl ring in its structure suggests that it may possess interesting NLO properties that could be further tuned through synthetic modifications.

Role As a Privileged Scaffold in Advanced Medicinal Chemistry Research

Principles of Privileged Scaffolds and Their Application in Drug Design

The term "privileged structure" refers to a molecular framework that can serve as a ligand for a diverse range of biological receptors. This concept is founded on the observation that certain structural motifs appear repeatedly in molecules with different biological activities. These scaffolds are not merely inert skeletons; they possess inherent drug-like properties and present functional groups in a three-dimensional arrangement that is conducive to binding with various protein targets.

Key principles of privileged scaffolds include:

Versatility: They are capable of interacting with multiple, distinct biological targets.

Synthetic Accessibility: The core structure is readily synthesized and can be easily functionalized to create a library of diverse derivatives.

Favorable Physicochemical Properties: They often possess characteristics that contribute to good pharmacokinetics, such as metabolic stability and cell permeability.

Three-Dimensional Complexity: They present substituents in defined spatial orientations, allowing for precise interactions within a protein's binding pocket.

The 2-cyano-2-phenylacetohydrazide structure embodies these principles. The phenyl ring, cyano group, and hydrazide moiety each provide opportunities for functionalization and diverse chemical interactions. The hydrazide group, in particular, is a versatile functional group known for its role in forming hydrazone derivatives with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of cyanoacetohydrazide are used as convenient intermediates for the synthesis of a wide variety of heterocyclic compounds with pharmacological interest. mdpi.com Similarly, phenylacetohydrazide and its derivatives have been explored for their therapeutic potential, including their ability to form Schiff bases and metal complexes with significant biological activity. nih.govnih.gov The combination of these fragments into a single scaffold provides a rich platform for generating compounds that can explore a broad swath of biological space.

Scaffold-Based Library Design and Synthesis for Chemical Biology

Scaffold-based library design is a strategic approach in chemical biology and drug discovery that focuses on synthesizing a collection of compounds around a common core structure (the scaffold). This method allows for the systematic exploration of the chemical space surrounding the scaffold to identify compounds with desired biological activities. The this compound scaffold is an excellent starting point for such libraries due to its multiple points for diversification.

The active methylene (B1212753) group (adjacent to the cyano and phenyl groups) and the terminal amino group of the hydrazide moiety are key reaction sites. For instance, the hydrazide can be readily condensed with various aldehydes and ketones to form a library of hydrazone derivatives. Furthermore, the cyanoacetohydrazide core is a well-established precursor for the synthesis of diverse heterocyclic systems. Through cyclization and condensation reactions, it can be transformed into pyridines, chromenes, pyrazoles, and other pharmacologically relevant heterocycles. mdpi.comekb.egderpharmachemica.com

An example of library generation involves the reaction of a cyanoacetohydrazide derivative with different reagents to produce a variety of heterocyclic structures. derpharmachemica.com

Table 1: Examples of Heterocyclic Libraries Derived from Cyanoacetohydrazide Scaffolds

| Starting Reagent | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Furan-2-carboxaldehyde | Condensation | Acrylohydrazide Derivative |

| Malononitrile & Aromatic Aldehyde | Multi-component Reaction | Pyridine (B92270) Derivative |

This synthetic tractability allows researchers to generate large and diverse libraries of compounds from a single, readily accessible scaffold, increasing the efficiency of the drug discovery process.

Methodologies for Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The goal of SAR is to identify the key structural features, or "pharmacophores," responsible for a molecule's therapeutic effects and to guide the optimization of lead compounds into potent and selective drug candidates.

Methodologies for SAR studies typically involve:

Systematic Modification: A lead compound is systematically modified by altering specific functional groups, changing substituent positions, or modifying the core scaffold.

Biological Evaluation: The synthesized analogs are tested in relevant biological assays to measure their activity (e.g., IC50 or EC50 values).

Data Analysis: The relationship between the structural changes and the resulting biological activity is analyzed to build an SAR model. This can range from qualitative observations to quantitative models (QSAR).

A study on a series of phenoxyacetohydrazide Schiff bases, which share the core hydrazide functionality, provides a clear example of an SAR investigation for enzyme inhibition. mdpi.com The derivatives were tested for their inhibitory activity against the β-glucuronidase enzyme. The results indicated that the nature and position of substituents on the benzylidene portion of the molecule were crucial for activity, while the acylhydrazide part appeared less critical for binding. mdpi.com

Table 2: SAR of Phenoxyacetohydrazide Derivatives as β-Glucuronidase Inhibitors

| Compound | Substituent on Benzylidene Ring | IC50 (µM) |

|---|---|---|

| 1 | 2-OCH3 | 9.20 ± 0.32 |

| 2 | 2-OH | 15.60 ± 0.50 |

| 3 | 4-OH | 21.30 ± 0.80 |

| 4 | 4-Cl | 25.10 ± 0.90 |

| 5 | 4-N(CH3)2 | 30.20 ± 0.90 |

| 6 | 3,4-di-OH | 35.60 ± 0.70 |

| Standard | D-saccharic acid 1,4-lactone | 48.4 ± 1.25 |

Data sourced from a study on phenoxyacetohydrazide derivatives, which are structurally related to the subject compound. mdpi.com

This SAR data reveals that an ortho-methoxy group on the benzylidene ring significantly enhances inhibitory potency compared to other substitutions. Such insights are invaluable for the rational design of more effective inhibitors.

Ligand Design Strategies for Specific Molecular Targets (e.g., metal chelation, enzyme inhibition)

The rational design of ligands for specific molecular targets is a central theme in medicinal chemistry. The this compound scaffold offers functional groups that can be strategically employed to target enzymes or to chelate metal ions, both of which are important therapeutic strategies.

Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or participate in covalent interactions, as seen in 2-cyanoacrylamide derivatives designed as reversible covalent inhibitors. nih.gov The hydrazone linkage (-C=N-NH-C=O) in derivatives of the scaffold is a key structural feature for biological activity. This moiety can form critical hydrogen bonds within an enzyme's active site, orienting the molecule for optimal binding. For example, hydrazide-hydrazone derivatives have been successfully developed as potent inhibitors of enzymes like β-glucuronidase. mdpi.com The design strategy often involves attaching aromatic or heterocyclic rings to the hydrazone nitrogen to achieve specific interactions, such as π-π stacking or hydrophobic contacts, with amino acid residues in the target protein.

Metal Chelation: Hydrazones are well-known chelating agents due to the presence of the azomethine (-C=N) group and an adjacent donor atom, such as the carbonyl oxygen of the hydrazide. rsc.orgresearchgate.net This N,O-donor set allows hydrazones to act as bidentate ligands, forming stable complexes with a variety of transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). tandfonline.com Metal chelation can be a therapeutic strategy in itself, for instance, in controlling the levels of metal ions implicated in neurodegenerative diseases or in designing metal-based anticancer agents. The biological activity of hydrazone ligands is often enhanced upon complexation with metal ions. researchgate.net The design of these ligands involves creating a coordination sphere that is selective for a specific metal ion and that endows the resulting complex with desired therapeutic properties. For example, Schiff bases derived from 2-phenylacetohydrazide (B146101) have been used to form metal complexes with potent anticancer activity. nih.gov

Table 3: Metal Chelation by Hydrazone-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex | Potential Application |

|---|---|---|---|

| Copper (II) | Hydrazide-Hydrazone | [Cu(L)Cl] | Anticancer, DNA Cleavage frontiersin.org |

| Iron (III) | Hydrazone | [Fe(L)2] | Anticancer nih.gov |

| Zinc (II) | Hydrazide-Hydrazone | [Zn(L)Cl(H2O)] | Antiproliferative tandfonline.com |

Computational Approaches in Scaffold-Based Drug Design (e.g., molecular docking with related ligands)

Computational methods are indispensable tools in modern drug design, enabling researchers to predict and analyze molecular interactions at an atomic level, thereby accelerating the discovery process. In scaffold-based design, techniques like molecular docking are used to predict how derivatives of a scaffold will bind to a specific biological target.

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor), predicting the preferred binding orientation and affinity. This information helps in:

Virtual Screening: Screening large libraries of compounds computationally to identify promising candidates for synthesis and testing.

Binding Mode Analysis: Understanding the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the ligand-protein complex.

SAR Rationalization: Providing a structural basis for experimentally observed structure-activity relationships.

Several studies have employed molecular docking to investigate ligands derived from scaffolds related to this compound. For instance, novel heterocyclic compounds synthesized from cyanoacetohydrazide were screened via molecular docking against the bacterial protein 1KZN to assess their potential as antibacterial agents. ekb.eg Another study reported the molecular docking of Schiff base metal complexes derived from 2-phenylacetohydrazide to explore their anticancer potential. nih.gov The docking results were well-correlated with the experimental biological data, showing that the most active compounds also had the best binding affinities in the computational model.

Table 4: Representative Molecular Docking Results for Related Ligands

| Ligand/Complex | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrano[2,3-d] rsc.orgresearchgate.nettandfonline.comtriazine derivative | Dihydrofolate Reductase (1KZN) | -8.78 | Arg57, Arg52, Leu28, Phe31 |

| Cd2(HL)22 complex | Colorectal Cancer Target (Not Specified) | Not Specified | (Interactions with DNA implied) |

Data sourced from studies on cyanoacetohydrazide ekb.eg, phenylacetohydrazide nih.gov, and other Schiff base dovepress.com derivatives.

These computational studies provide valuable insights into the mechanism of action and guide the design of new derivatives with improved affinity and selectivity for their biological targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.